1-[2-(Methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile
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Overview
Description
1-[2-(Methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a phenylpiperidine moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile typically involves the cycloaddition of 2-(2-(methylsulfanyl)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride, followed by N-methylation . This method ensures the formation of the desired pyrimidine ring with the appropriate substitutions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-[2-(Methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol
- 1-(3,4-dichlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one
Uniqueness
1-[2-(Methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N4S |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(2-methylsulfanylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C17H18N4S/c1-22-16-19-10-7-15(20-16)21-11-8-17(13-18,9-12-21)14-5-3-2-4-6-14/h2-7,10H,8-9,11-12H2,1H3 |
InChI Key |
KLCFIQWBBWIFEY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC(CC2)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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